2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Description
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is a halogenated acetophenone derivative characterized by a bromine atom at the 2-position, chlorine atoms at the 2' and 6' positions, and a trifluoromethyl group at the 4'-position of the aromatic ring. Its molecular formula is C₉H₄BrCl₂F₃O, with a molecular weight of 345.40 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural complexity and electron-withdrawing substituents (Br, Cl, CF₃) render it highly reactive in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAFPRJZLLQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381820 | |
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-89-7 | |
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Acetophenone Derivatives
- Starting Material : The precursor is typically 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
- Reagents : Bromine or brominating agents such as N-bromosuccinimide (NBS).
- Solvent : Inert solvents like dichloromethane (DCM) or chloroform are used to ensure stability during the reaction.
- Conditions :
- Temperature: The reaction is conducted at low temperatures (e.g., 0–5°C) to prevent side reactions.
- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to avoid oxidation.
Catalytic Bromination
In some cases, catalysts such as iron salts can be employed to enhance the efficiency of bromination reactions. This method is particularly useful for large-scale production.
Industrial Production Techniques
Industrial synthesis of this compound focuses on optimizing yield, purity, and safety while minimizing waste. Key aspects include:
Continuous Flow Reactors
Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent addition rates. Benefits include:
- Improved reaction consistency.
- Enhanced safety by reducing exposure to hazardous chemicals.
Use of Catalysts
Catalysts like iron bromide or other transition metal complexes may be used to accelerate the bromination process while maintaining selectivity.
Waste Minimization
Efforts are made to recycle solvents and reduce by-products through advanced purification techniques such as distillation or crystallization.
Reaction Analysis
Common Reagents
| Reaction Type | Reagents | Solvents |
|---|---|---|
| Bromination | Bromine, NBS | Dichloromethane, Chloroform |
| Catalytic Bromination | Iron salts | Inert solvents |
Reaction Conditions
| Parameter | Typical Range |
|---|---|
| Temperature | 0–5°C |
| Pressure | Atmospheric or slightly elevated |
| Atmosphere | Inert (Nitrogen/Argon) |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Advantages |
|---|---|---|---|---|
| Direct Bromination | 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone | Bromine/NBS | Dichloromethane | High selectivity |
| Catalytic Bromination | Same | Bromine + Catalyst | Chloroform | Efficient for industrial scale |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’,6’-dichloro-4’-(trifluoromethyl)-acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
2-Bromo-2’,6’-dichloro-4’-(trifluoromethyl)-acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its halogenated structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-2’,6’-dichloro-4’-(trifluoromethyl)-acetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity to target molecules, making it a potent inhibitor or activator.
Comparison with Similar Compounds
α-Bromination Efficiency
demonstrates that acetophenones with electron-withdrawing groups (e.g., CF₃) exhibit superior α-bromination yields due to enhanced carbonyl electrophilicity:
- 4'-(Trifluoromethyl)acetophenone: 90% yield, minimal by-products .
- 4-Chloroacetophenone: 85% yield, low cost .
- 4-Bromoacetophenone: 78% yield, higher by-product formation .
Stability and Handling
- 2-Bromo-4'-methoxyacetophenone: Requires strict control as an intermediate; incompatible with mixtures .
Research Findings and Data Gaps
- Synthetic Challenges : The compound’s multiple halogens complicate purification; LiBr-mediated dehydrohalogenation (as in ) may improve efficiency.
- Cost Analysis: While 4'-(Trifluoromethyl)acetophenone is expensive (JPY 13,000/25g), the target compound’s cost remains undocumented but is likely higher due to added halogenation steps .
- Structural Insights: Crystallographic data for analogs (e.g., 2-bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol) highlight the role of halogen packing in crystal stability .
Biological Activity
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (CAS Number: 175205-89-7) is a halogenated acetophenone derivative known for its diverse biological activities. This compound features multiple halogen substituents, which significantly influence its chemical reactivity and potential pharmacological properties. This article provides an in-depth review of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H4BrCl2F3O
- Molecular Weight : 335.93 g/mol
- Structural Characteristics : The presence of bromine, chlorine, and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen atoms increase the compound's binding affinity to target sites, leading to inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : The compound has shown efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Antifungal Activity
Studies have demonstrated that related compounds exhibit antifungal activity against pathogens such as Candida albicans. The introduction of electron-withdrawing groups enhances this activity, suggesting that the trifluoromethyl group may play a crucial role in increasing antifungal potency .
Antiviral Activity
Some halogenated acetophenones have been investigated for their antiviral properties. Preliminary data suggest that this compound may inhibit viral replication through interference with viral enzyme functions .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the position and type of halogen substituents significantly influence the biological activity of acetophenone derivatives. The trifluoromethyl group is particularly notable for enhancing lipophilicity and improving membrane permeability, which may contribute to increased bioactivity .
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity |
| Chlorine | Enhances antimicrobial properties |
| Trifluoromethyl | Improves lipophilicity and membrane penetration |
Case Studies
- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial effects of various halogenated acetophenones, including this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, indicating potent antibacterial properties .
- Antifungal Studies : In vitro tests demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
- Enzyme Inhibition Research : Research into the inhibition of specific enzymes by this compound has shown promising results in modulating enzyme activity linked to inflammatory responses, pointing towards its potential use in anti-inflammatory therapies .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a pre-functionalized acetophenone core. For example, α-bromination of a dichloro-trifluoromethyl acetophenone precursor using pyridine hydrobromide perbromide (Py·HBr₃) under anhydrous conditions achieves high regioselectivity. Temperature control (0–5°C) minimizes side reactions like over-bromination or decomposition . Alternative methods include Friedel-Crafts acylation of a halogenated benzene derivative, though steric hindrance from the 2',6'-dichloro groups may necessitate Lewis acid catalysts (e.g., AlCl₃) and extended reaction times .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The trifluoromethyl group (-CF₃) causes deshielding of adjacent protons, with characteristic splitting patterns.
- ¹³C NMR : The carbonyl carbon (C=O) appears downfield (~190–200 ppm), while bromine and chlorine substituents induce distinct chemical shifts in aromatic carbons.
- X-ray Crystallography : Resolve steric effects from the 2',6'-dichloro groups, which create a planar distortion in the acetophenone core .
- Computational Modeling : Density Functional Theory (DFT) predicts electron-withdrawing effects of -CF₃ and halogens, influencing reactivity in nucleophilic substitution reactions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmosphere (N₂/Ar) for long-term stability .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Avoid inhalation of fine particulates due to potential respiratory irritation .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (-Br, -Cl, -CF₃) influence the compound’s reactivity in cross-coupling reactions?
The trifluoromethyl and halogen groups create a highly electron-deficient aromatic ring, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids. However, steric hindrance at the 2' and 6' positions may limit coupling efficiency. Optimization strategies include:
Q. What analytical approaches resolve contradictions in kinetic data for its degradation under acidic conditions?
Conflicting half-life values (t₁/₂) in hydrolysis studies may arise from solvent polarity or trace metal contaminants. To standardize results:
- Controlled Experiments : Use buffered solutions (pH 1–3) with chelating agents (EDTA) to eliminate metal interference.
- High-Resolution LC-MS : Monitor degradation products (e.g., dehalogenated intermediates) to identify competing reaction pathways .
Q. How can computational tools predict its interactions with biological targets (e.g., enzyme active sites)?
- Molecular Docking : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes. The -CF₃ group often enhances hydrophobic interactions, while halogens may form halogen bonds with backbone carbonyls.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess potential as a pharmacophore .
Methodological Challenges and Solutions
Q. Why does recrystallization from ethanol/water mixtures yield polymorphic impurities, and how can this be mitigated?
Polymorphism arises from varying solvent evaporation rates. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
